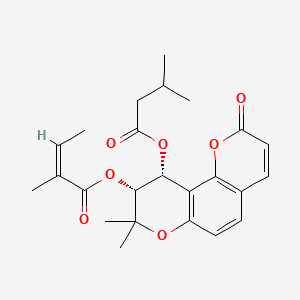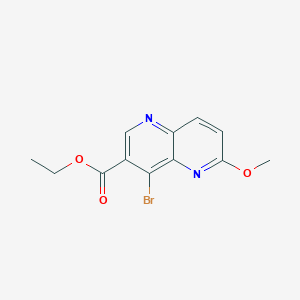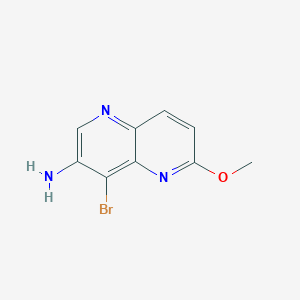
Methiothepin mesylate
概要
説明
Methiothepin mesylate, also known as metitepine mesylate, is a potent and non-selective antagonist of serotonin receptors. It belongs to the tricyclic group of psychotropic agents and has been studied for its antipsychotic properties. This compound is known for its ability to block serotonin, dopamine, and adrenergic receptors, making it a valuable compound in neuropharmacological research .
作用機序
Target of Action
Methiothepin mesylate, also known as Metitepine mesylate, is a potent and non-selective antagonist of serotonin (5-HT), dopamine, and adrenergic receptors . It primarily targets 5-HT receptors, including 5-HT1A, 5HT1B, 5HT1C, 5HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, appetite, and cognition.
Mode of Action
As a non-selective antagonist, this compound binds to its target receptors and blocks their activity . By inhibiting the action of serotonin, dopamine, and adrenergic neurotransmitters, it can modulate various neurological and physiological processes. This blockade of receptors can lead to changes in neural signaling and ultimately influence behavior and perception .
Biochemical Pathways
The exact biochemical pathways affected by this compound are complex and involve multiple neurotransmitter systems. Its primary action is the blockade of serotonin, dopamine, and adrenergic receptors, which disrupts the normal signaling pathways of these neurotransmitters . This disruption can affect various downstream effects, including mood regulation, sleep patterns, and cognitive processes.
Result of Action
This compound’s antagonistic action on serotonin, dopamine, and adrenergic receptors can lead to various molecular and cellular effects. For instance, it has been shown to induce apoptotic cell death in prostate cancer cell lines by causing hydrogen peroxide (H2O2) production and mitochondrial Ca2+ overload . This suggests that this compound may have potential therapeutic applications in cancer treatment.
生化学分析
Biochemical Properties
Methiothepin mesylate interacts with a variety of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 . The nature of these interactions is antagonistic, meaning that this compound binds to these receptors and inhibits their function . This broad spectrum of interactions allows this compound to influence a wide range of biochemical reactions involving these receptors.
Cellular Effects
In cellular processes, this compound’s antagonistic action on serotonin receptors can influence cell function in several ways. For instance, it can impact cell signaling pathways that are mediated by serotonin, potentially affecting processes such as cell proliferation and differentiation . Additionally, this compound may influence gene expression patterns within cells, given that serotonin signaling has been implicated in the regulation of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its binding interactions with serotonin receptors. By acting as an antagonist, it prevents serotonin from binding to these receptors, thereby inhibiting the activation of downstream signaling pathways . This can lead to changes in cellular processes, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Lower doses might result in subtle alterations in serotonin-mediated processes, while higher doses could lead to more pronounced changes. High doses might also lead to toxic or adverse effects .
Metabolic Pathways
While specific information on the metabolic pathways involving this compound is limited, it’s known that serotonin receptors, with which this compound interacts, play key roles in various metabolic processes. For instance, they can influence the metabolism of carbohydrates and lipids .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with serotonin receptors, which are located in various parts of the cell, including the cell membrane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methiothepin mesylate involves several steps:
Reduction: The reduction of 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid to [2-(4-methylsulfanylphenyl)sulfanylphenyl]methanol.
Halogenation: Halogenation with thionyl chloride to produce 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene.
Functional Group Interconversion (FGI): Conversion to 2-[2-(4-methylsulfanylphenyl)sulfanylphenyl]acetonitrile using cyanide.
Hydrolysis: Alkali hydrolysis of the nitrile to 2-[2-(4-methylsulfanylphenyl)sulfanylphenyl]acetic acid.
Cyclization: Polyphosphoric acid (PPA) cyclization to form 3-methylsulfanyl-6H-benzobenzothiepin-5-one.
Reduction: Reduction with sodium borohydride to obtain 3-methylsulfanyl-5,6-dihydrobenzobenzothiepin-5-ol.
Halogenation: A second round of halogenation with thionyl chloride to produce 5-chloro-3-methylsulfanyl-5,6-dihydrobenzobenzothiepine.
Alkylation: Alkylation with 1-methylpiperazine completes the synthesis of methiothepin.
化学反応の分析
Methiothepin mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and alkylation are common substitution reactions used in its synthesis.
Cyclization: Cyclization reactions are crucial for forming the tricyclic structure of methiothepin.
Common reagents used in these reactions include thionyl chloride, sodium borohydride, and cyanide. The major products formed from these reactions are intermediates that lead to the final compound, this compound .
科学的研究の応用
Methiothepin mesylate has a wide range of scientific research applications:
Neuropharmacology: It is used to study the effects of serotonin receptor antagonism on neurological functions and disorders.
Cancer Research: Methiothepin has been shown to suppress ovarian cancer cell growth by inducing mitochondrial dysfunction and inhibiting angiogenesis.
Psychiatric Research: Its antipsychotic properties make it a valuable compound for studying psychiatric disorders and potential treatments.
Cell Biology: It is used to explore the relationship between circulating cells and their niches.
類似化合物との比較
Methiothepin mesylate is unique due to its non-selective antagonism of multiple receptor types. Similar compounds include:
Clorotepine: Another tricyclic psychotropic agent with similar receptor antagonism properties.
Perathiepin: A compound with similar chemical structure and pharmacological effects.
These compounds share structural similarities and receptor antagonism properties but differ in their specific receptor affinities and clinical applications.
特性
IUPAC Name |
methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,14,18H,9-13H2,1-2H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMDZGZYKOGLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017459 | |
| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51482-89-4, 74611-28-2 | |
| Record name | Methiothepin methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Methiothepin mesylate?
A1: this compound acts primarily as a serotonin receptor antagonist, meaning it blocks the action of serotonin at its receptors. [, , , , , , , , ] While it demonstrates affinity for several serotonin receptor subtypes (5-HT1, 5-HT2, and potentially 5-HT1D), its actions at the 5-HT1 and 5-HT2 receptors appear most relevant in the reported studies. [, , , , , , , ]
Q2: What are some of the observed effects of this compound in animal models?
A2: Research using rodent models shows that this compound can alleviate morphine withdrawal symptoms. [, ] This effect is likely linked to its antagonism of 5-HT1 and 5-HT2 receptors. [, ] In a rat model of posthypoxic myoclonus (involuntary muscle twitching), this compound effectively reduced myoclonus, suggesting potential therapeutic relevance for movement disorders. []
Q3: Has this compound demonstrated any effects on hormone regulation?
A3: Yes, studies in Atlantic croaker (a fish species) showed that this compound, specifically a 5-HT1 antagonist, did not impact the serotonin-induced increase of gonadotropin II (GtH II) levels. [] This suggests that the serotonin-mediated regulation of GtH II in this species may not involve the 5-HT1 receptor subtype. []
Q4: How does this compound influence viral infection?
A5: Intriguingly, this compound was found to possess antiviral activity against Chikungunya virus (CHIKV). [] It appears to interfere with the virus's entry into the host cell or the membrane fusion process. [] This highlights a potential area for further investigation into this compound's antiviral properties and its potential as a therapeutic agent against CHIKV and potentially other viruses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)







![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3029616.png)
